molecular formula C21H24N2O3 B2999596 N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(m-tolyloxy)acetamide CAS No. 954000-39-6

N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(m-tolyloxy)acetamide

Cat. No. B2999596
CAS RN: 954000-39-6
M. Wt: 352.434
InChI Key: SINOMBIJMQUIBW-UHFFFAOYSA-N
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Description

N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(m-tolyloxy)acetamide, commonly known as PTMA, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. PTMA belongs to the class of tetrahydroquinoline derivatives and has been synthesized using various methods.

Scientific Research Applications

Structural Aspects and Properties Research into the structural aspects of similar amide-containing isoquinoline derivatives has shown that these compounds can form crystalline salts and inclusion compounds with distinct fluorescence emissions when treated with different acids or host molecules. This property could be leveraged in developing new materials with specific optical properties (Karmakar, Sarma, & Baruah, 2007).

Antimalarial Activity A series of compounds related to the structure of N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(m-tolyloxy)acetamide have been evaluated for their antimalarial activity. Quantitative structure-activity relationship (QSAR) studies have identified key physicochemical properties correlating with increased antimalarial potency, offering insights into the design of new antimalarial agents (Werbel et al., 1986).

Antiproliferative Activities Certain derivatives of N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(m-tolyloxy)acetamide have demonstrated significant antiproliferative activities against various human cancer cell lines. This suggests the potential of these compounds in cancer research and therapy, particularly for targeting specific cancer types with high specificity and low toxicity to healthy cells (Chen et al., 2013).

Selective Fluorescent Sensors The development of selective fluorescent sensors based on quinoline derivatives for distinguishing metal ions highlights another research application of such compounds. This could have implications for environmental monitoring, biomedical imaging, and the development of diagnostic tools (Zhou et al., 2012).

Synthetic Methodologies Research into the synthesis of related compounds has contributed to the advancement of synthetic methodologies, providing efficient routes to a wide array of quinoline derivatives. This has implications for the pharmaceutical industry, where these methods can streamline the production of drug candidates (Wenpeng et al., 2014).

properties

IUPAC Name

2-(3-methylphenoxy)-N-(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3/c1-3-21(25)23-11-5-7-16-13-17(9-10-19(16)23)22-20(24)14-26-18-8-4-6-15(2)12-18/h4,6,8-10,12-13H,3,5,7,11,14H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SINOMBIJMQUIBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)COC3=CC=CC(=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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